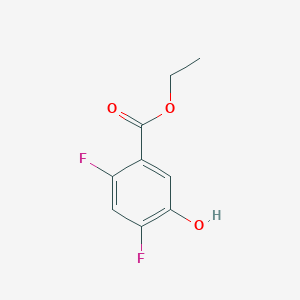

Ethyl 2,4-difluoro-5-hydroxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 2,4-Difluoro-5-hydroxybenzoate d’éthyle est un composé organique de formule moléculaire C9H8F2O3. Il s'agit d'un dérivé de l'acide benzoïque, où les atomes d'hydrogène en positions 2 et 4 sur le cycle benzénique sont remplacés par des atomes de fluor, et l'atome d'hydrogène en position 5 est remplacé par un groupe hydroxyle. Le groupe ester éthylique est attaché au groupe carboxyle de l'acide benzoïque.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 2,4-Difluoro-5-hydroxybenzoate d’éthyle implique généralement l'estérification de l'acide 2,4-difluoro-5-hydroxybenzoïque avec de l'éthanol. La réaction est généralement catalysée par un acide tel que l'acide sulfurique ou l'acide chlorhydrique. Le schéma réactionnel général est le suivant :

acide 2,4-difluoro-5-hydroxybenzoïque+éthanolkatalyseur acide2,4-Difluoro-5-hydroxybenzoate d’éthyle+eau

La réaction est réalisée sous reflux pour assurer la conversion complète de l'acide en ester. Le produit est ensuite purifié par recristallisation ou chromatographie sur colonne.

Méthodes de production industrielle

Dans un contexte industriel, la production de 2,4-Difluoro-5-hydroxybenzoate d’éthyle peut être mise à l'échelle en utilisant des réacteurs à flux continu. Cette méthode permet un meilleur contrôle des conditions réactionnelles et des rendements plus élevés. L'utilisation de systèmes automatisés pour l'ajout de réactifs et l'élimination des sous-produits peut encore améliorer l'efficacité du procédé.

Analyse Des Réactions Chimiques

Types de réactions

Le 2,4-Difluoro-5-hydroxybenzoate d’éthyle peut subir diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle peut être oxydé en groupe carbonyle en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Le groupe ester peut être réduit en alcool en utilisant des agents réducteurs comme l'hydrure de lithium aluminium.

Substitution : Les atomes de fluor peuvent être substitués par d'autres nucléophiles tels que les amines ou les thiols dans des conditions appropriées.

Réactifs et conditions courantes

Oxydation : Permanganate de potassium en milieu alcalin.

Réduction : Hydrure de lithium aluminium dans l'éther anhydre.

Substitution : Nucléophiles comme les amines en présence d'une base telle que l'hydrure de sodium.

Principaux produits

Oxydation : 2,4-Difluoro-5-hydroxybenzaldéhyde.

Réduction : 2,4-Difluoro-5-hydroxybenzyle alcool d'éthyle.

Substitution : 2,4-Diamino-5-hydroxybenzoate (lors de l'utilisation d'amines).

Applications De Recherche Scientifique

Le 2,4-Difluoro-5-hydroxybenzoate d’éthyle a plusieurs applications en recherche scientifique :

Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes. Son motif de substitution unique en fait un élément de construction précieux pour le développement de nouveaux matériaux et de produits pharmaceutiques.

Biologie : Le composé peut être utilisé dans des études impliquant l'inhibition enzymatique et la liaison aux récepteurs en raison de sa similitude structurelle avec les molécules naturelles.

Industrie : Le composé peut être utilisé dans la production de produits chimiques de spécialité et comme précurseur pour la synthèse d'agrochimiques.

Mécanisme d'action

Le mécanisme d'action du 2,4-Difluoro-5-hydroxybenzoate d’éthyle dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec les enzymes ou les récepteurs, modifiant ainsi leur activité. La présence d'atomes de fluor peut améliorer l'affinité de liaison et la sélectivité du composé pour certaines cibles. Le groupe hydroxyle peut former des liaisons hydrogène, stabilisant davantage l'interaction avec la molécule cible.

Mécanisme D'action

The mechanism of action of ethyl 2,4-difluoro-5-hydroxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction with the target molecule.

Comparaison Avec Des Composés Similaires

Le 2,4-Difluoro-5-hydroxybenzoate d’éthyle peut être comparé à d'autres benzoates fluorés tels que :

2,4-Dichloro-5-hydroxybenzoate d'éthyle : Structure similaire, mais avec des atomes de chlore au lieu de fluor. Les atomes de chlore sont plus gros et moins électronégatifs que le fluor, ce qui peut affecter la réactivité et l'activité biologique du composé.

2,4-Difluoro-3-hydroxybenzoate d'éthyle : La position du groupe hydroxyle est différente, ce qui peut influencer les propriétés chimiques du composé et ses interactions avec les cibles biologiques.

2,4-Difluoro-5-méthoxybenzoate d'éthyle : Le groupe hydroxyle est remplacé par un groupe méthoxy, ce qui peut modifier la solubilité et la réactivité du composé.

Le 2,4-Difluoro-5-hydroxybenzoate d’éthyle est unique en raison des positions spécifiques des groupes fluor et hydroxyle, qui confèrent des propriétés chimiques et biologiques distinctes.

Activité Biologique

Ethyl 2,4-difluoro-5-hydroxybenzoate is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, relevant case studies, and findings from recent research.

Chemical Structure and Properties

This compound is a derivative of benzoic acid characterized by the presence of two fluorine atoms at the 2nd and 4th positions and a hydroxyl group at the 5th position on the benzene ring. Its molecular formula is C9H8F2O3. This structural configuration is significant as it influences the compound's solubility, binding affinity to biological targets, and overall biological activity.

The biological activity of this compound can be attributed to its interactions with various enzymes and receptors in biological systems. The fluorine substituents enhance the compound's binding affinity to target proteins, while the hydroxyl group may facilitate hydrogen bonding interactions.

Target Enzymes and Pathways

- Enzyme Interaction : Research indicates that compounds with similar structures can interact with enzymes such as p-hydroxybenzoate hydroxylase, which is involved in the degradation of aromatic compounds in bacteria. This interaction suggests potential applications in antimicrobial therapies.

- Biochemical Pathways : The compound may influence biochemical pathways related to inflammation and microbial resistance. Its structural similarity to other benzoic acid derivatives hints at a potential role in modulating enzyme activity associated with these pathways.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Studies have shown that derivatives of benzoic acid exhibit significant activity against various bacterial strains. For instance, compounds with hydrophobic groups like ethyl have demonstrated increased trypanocidal activity against Trypanosoma species .

| Compound | Activity (LC50) | Target Strain |

|---|---|---|

| This compound | 0.21–0.29 µM | NINOA strain |

| Benzocaine (reference) | 0.02–0.34 µM | NINOA strain |

| Ethyl benzoate derivatives | Varies | Different strains |

Case Studies

- Inhibition Studies : In a study examining various benzoic acid derivatives, this compound was found to exhibit moderate inhibitory effects on specific enzymes involved in bacterial metabolism. The presence of fluorine atoms was linked to enhanced potency compared to non-fluorinated analogs .

- Therapeutic Potential : Another study highlighted the compound's potential as a precursor for developing new pharmaceuticals aimed at treating infections caused by resistant bacterial strains . The modification of existing benzoic acid derivatives through fluorination has shown promising results in enhancing their pharmacological profiles.

Propriétés

Formule moléculaire |

C9H8F2O3 |

|---|---|

Poids moléculaire |

202.15 g/mol |

Nom IUPAC |

ethyl 2,4-difluoro-5-hydroxybenzoate |

InChI |

InChI=1S/C9H8F2O3/c1-2-14-9(13)5-3-8(12)7(11)4-6(5)10/h3-4,12H,2H2,1H3 |

Clé InChI |

PRAIRUQWFUPDQA-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C1=CC(=C(C=C1F)F)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.